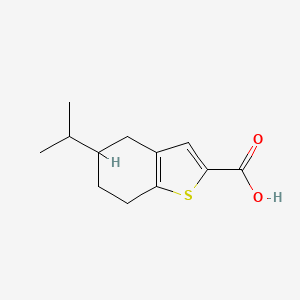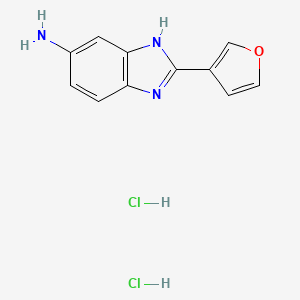
2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride" involves intricate chemical reactions, including cyclizations, acylations, and condensations. For instance, the synthesis of similar furan and benzimidazole derivatives has been described through processes involving intramolecular cyclization of aminoanilides and reactions with thioglycolic acid (Reddy, Rao, Yakub, & Nagaraj, 2010). Such methods highlight the complexity and creativity in synthesizing structurally intricate molecules.
Molecular Structure Analysis
The molecular structure of related compounds showcases the importance of NMR, MS, and elemental analysis in establishing chemical identities. The structural elucidation of benzodiazol and furan derivatives is critical for understanding their chemical reactivity and potential applications (Stroganova, Red'kin, Kovalenko, Vasilin, & Krapivin, 2013).
Chemical Reactions and Properties
Compounds containing the furan and benzodiazole moieties are subjected to various chemical reactions, including electrophilic substitution, nitration, bromination, formylation, and acylation. These reactions are pivotal for modifying the chemical structure and tuning the properties of these compounds for specific applications (Aleksandrov & El’chaninov, 2017).
Scientific Research Applications
Synthesis and Transformations
Research efforts have focused on the synthesis and transformations of compounds containing furan and benzodiazole fragments. For instance, studies have explored the synthesis of furan-yl and benzothiazole derivatives through various chemical reactions, including N-methylation, reduction, condensation, and oxidation processes. These synthetic routes offer a foundation for constructing complex molecules with potential applications in material science and pharmaceuticals (El’chaninov, Aleksandrov, & Stepanov, 2018).
Reactivity and Electrophilic Substitution
Another area of interest is the reactivity of furan-yl benzodiazole derivatives under electrophilic substitution conditions. Studies have shown that these compounds can undergo various electrophilic substitution reactions, including bromination, nitration, hydroxymethylation, formylation, and acylation. The selective introduction of substituents into the furan ring opens avenues for the creation of molecules with tailored electronic properties, which could be valuable in developing new materials or biologically active molecules (Aleksandrov et al., 2021).
Antimicrobial and Nematicidal Activities
Derivatives of furan and benzodiazole have been evaluated for their antimicrobial and nematicidal activities. These studies highlight the potential of furan-yl benzodiazole compounds in developing new agents for controlling pathogenic microorganisms and pests. For example, certain synthesized compounds have shown effective nematicidal activity against specific nematodes, comparable to standard treatments. Additionally, these compounds have demonstrated significant antibacterial and antifungal activities, suggesting their potential as leads for new antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010).
Structural Characterization and Interaction Analysis
The structural characterization of furan-substituted benzimidazoles has provided insights into the π-π and C-H···π interactions, crucial for understanding the molecular basis of their reactivity and potential biological activities. These studies contribute to the field of crystallography and molecular design by elucidating the structural features that govern the properties of these compounds (Geiger, Geiger, & Deck, 2014).
properties
IUPAC Name |
2-(furan-3-yl)-3H-benzimidazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O.2ClH/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7;;/h1-6H,12H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNWFRGQDJUZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)
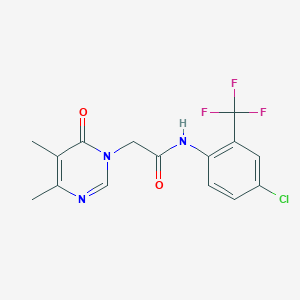
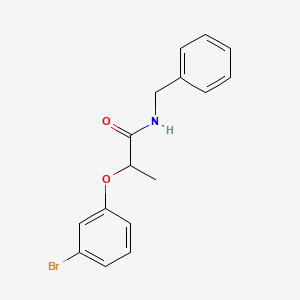
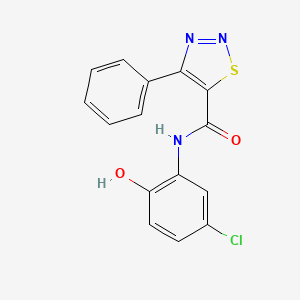
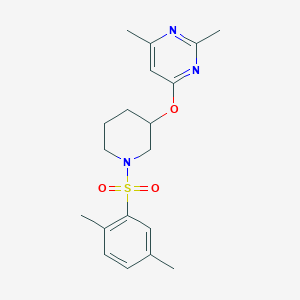
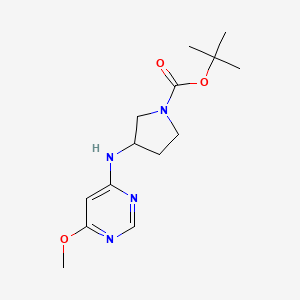
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)
![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)
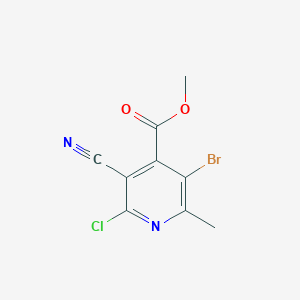
![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)
